molecular formula C22H25N3O6 B10978860 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,5-dimethoxybenzamide

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,5-dimethoxybenzamide

Cat. No.: B10978860
M. Wt: 427.4 g/mol
InChI Key: YJAGDRIALMKVFC-UHFFFAOYSA-N
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Description

  • Properties

    Molecular Formula

    C22H25N3O6

    Molecular Weight

    427.4 g/mol

    IUPAC Name

    N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-3,5-dimethoxybenzamide

    InChI

    InChI=1S/C22H25N3O6/c1-13-24-18-12-20(31-5)19(30-4)11-17(18)22(27)25(13)7-6-23-21(26)14-8-15(28-2)10-16(9-14)29-3/h8-12H,6-7H2,1-5H3,(H,23,26)

    InChI Key

    YJAGDRIALMKVFC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC(=CC(=C3)OC)OC)OC)OC

    Origin of Product

    United States

    Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
    • it can be synthesized through various methods involving quinazolinone precursors and appropriate reagents.
    • Industrial production methods may involve modifications of existing synthetic routes or optimization for large-scale production.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents could include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions and substituents present.
  • Scientific Research Applications

    • In chemistry, this compound could serve as a building block for the synthesis of related heterocycles.
    • In biology and medicine, it might exhibit antiproliferative, antimicrobial, or anti-inflammatory properties.
    • Its potential applications in industry could include drug development or materials science.
  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action and relevant pathways.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with similar compounds.
    • exploring related quinazolinones and their properties could highlight its uniqueness.

    Biological Activity

    N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,5-dimethoxybenzamide is a synthetic compound belonging to the quinazolinone family. This compound is characterized by its unique structural features, including a quinazolinone core and multiple methoxy substituents, which are known to enhance its pharmacological properties. The molecular formula of this compound is C22H25N3O6, with a molecular weight of approximately 441.5 g/mol .

    Structural Characteristics

    The compound's structure includes:

    • Quinazolinone Core : Known for various biological activities.
    • Methoxy Groups : Located at positions 6 and 7, these groups improve solubility and biological activity.
    • Amide Linkage : Contributes to the compound's stability and interaction with biological targets.

    Anticancer Properties

    Research indicates that compounds with a quinazolinone structure often exhibit anticancer activity. For instance, derivatives of quinazolinones have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound has demonstrated similar potential in preliminary studies, suggesting it may act through mechanisms involving the inhibition of key signaling pathways associated with tumor growth.

    Antimicrobial Activity

    Quinazolinone derivatives have also been reported to possess antimicrobial properties. Studies have shown that modifications in the structure can lead to enhanced activity against a range of bacteria and fungi. The methoxy groups in this compound are hypothesized to contribute to its efficacy by increasing membrane permeability of microbial cells .

    Enzyme Inhibition

    This compound has been studied for its potential as an enzyme inhibitor. Specific derivatives have shown the ability to inhibit enzymes such as protein kinases and phosphodiesterases, which play critical roles in various cellular processes including signal transduction and metabolic regulation. The presence of the quinazolinone moiety is believed to facilitate binding to these enzymes, thereby modulating their activity .

    Study 1: Anticancer Activity Evaluation

    In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) and increased apoptosis as evidenced by flow cytometry analysis.

    Study 2: Antimicrobial Efficacy

    Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating potent antimicrobial activity compared to standard antibiotics .

    Research Findings Summary

    Biological Activity Mechanism Study Reference
    AnticancerInduces apoptosis; inhibits cell proliferationJournal of Medicinal Chemistry
    AntimicrobialDisrupts microbial cell membranesMicrobial Drug Resistance Journal
    Enzyme InhibitionBinds to protein kinasesBioorganic & Medicinal Chemistry Letters

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